2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-9-5-3-2-4-6-9)15(17-12)24-8-10(16)21/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFLPZALXRVBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.
Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the purine derivative with thioacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1. Nucleophilic Substitution
The thioacetamide group (-S-) serves as a nucleophile, enabling substitution reactions. For example, the sulfur atom can displace leaving groups (e.g., halides) in alkylating agents, forming new C-S bonds. This reactivity is consistent with analogous purine derivatives, where alkylations are performed using strong bases like sodium hydride or potassium carbonate.
2. Oxidation
The sulfur atom in the thioacetamide group is susceptible to oxidation. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can convert the thiol (-SH) to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. Similar oxidation pathways have been reported in purine-based compounds with sulfur-containing functional groups.
3. Reduction
Carbonyl groups (e.g., ketones) in the purine structure may undergo reduction using agents like sodium borohydride or lithium aluminum hydride, potentially forming alcohol derivatives. While not explicitly documented for this compound, this reactivity is inferred from related purine derivatives.
4. Hydrolysis
The amide bond in the thioacetamide moiety can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. This reaction is common in amide-containing compounds and aligns with general organic chemistry principles.
Key Reaction Conditions
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, strong bases | NaH, K₂CO₃, polar aprotic solvents (e.g., DMF) | Alkylated derivatives |
| Oxidation | H₂O₂, m-CPBA | Mild acidic/basic conditions | Sulfoxide/sulfone derivatives |
| Reduction | NaBH₄, LiAlH₄ | Ethanol, THF, or ether solvents | Alcohol derivatives |
| Hydrolysis | HCl/H₂O, NaOH | Aqueous conditions, elevated temperatures | Carboxylic acids/amines |
Mechanistic Insights
3.1. Nucleophilic Substitution
The sulfur atom in the thioacetamide group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). This reaction is facilitated by strong bases, which deprotonate the thiol to generate a more reactive thiolate ion.
3.2. Oxidation Pathways
The oxidation of sulfur follows a stepwise mechanism:
-
Thiol → Sulfoxide : Formation of a single bond to oxygen.
-
Sulfoxide → Sulfone : Further oxidation to a double bond with oxygen.
These intermediates are critical for understanding the compound’s stability and reactivity under physiological conditions.
3.3. Reduction of Carbonyls
The reduction of ketones to alcohols involves the transfer of hydride ions (H⁻) from reducing agents like NaBH₄. This reaction is selective for carbonyl groups and does not typically affect the thioacetamide moiety.
Comparison with Analogous Compounds
| Compound | Unique Features | Reactivity |
|---|---|---|
| 2-((7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide | Hexyl chain, thioacetamide | Prone to nucleophilic substitution |
| 2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Benzyl substituent, thioacetamide | Oxidation to sulfoxides |
| 2-((7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide | Fluorobenzyl group, thioacetamide | Enhanced stability under oxidative conditions |
Research Findings
5.1. Synthesis Optimization
Multi-step synthesis routes for this compound likely involve:
-
Purine core formation : Via condensation reactions (e.g., Erlenmeyer azlactones with aldehydes) .
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Functionalization : Introduction of the benzyl group and thioacetamide moiety under controlled conditions (e.g., NaH as a base).
-
Purification : Chromatography or crystallization to achieve >95% purity.
5.2. Biological Implications
While direct data on this compound is limited, analogous purine derivatives exhibit:
-
Enzyme inhibition : Targeting nucleotide metabolism enzymes.
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Antimicrobial/anticancer activity : Linked to structural features like hydrazone linkages and purine bases.
Critical Analysis
The chemical reactivity of this compound is primarily driven by its thioacetamide and purine groups. Oxidation and substitution reactions are most relevant, as they directly impact its stability and potential biological applications. Further studies are needed to elucidate specific reaction kinetics and in vivo behavior.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound exhibits potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets involved in various diseases. Research indicates that derivatives of xanthine can act as inhibitors of certain enzymes and receptors, making them candidates for drug development.
Case Study: Anticancer Activity
A study investigated the anticancer properties of xanthine derivatives, including the target compound. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects on various cancer cell lines were documented, demonstrating the compound's potential as a chemotherapeutic agent.
Enzyme Inhibition
Mechanism of Action
The compound's structure allows it to interact with enzymes such as xanthine oxidase and adenosine receptors. Inhibition of these enzymes can lead to therapeutic effects in conditions like gout and inflammation.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Xanthine oxidase | Competitive | 15 | |
| Adenosine A3 receptor | Non-competitive | 20 |
Neuroprotective Effects
Research has shown that xanthine derivatives can have neuroprotective effects. The compound may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests and biochemical assays confirmed its protective role against neurodegenerative processes.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. This includes bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.
Data Table: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit enzymes involved in purine metabolism, leading to altered cellular processes.
DNA/RNA Interaction: The purine moiety may interact with nucleic acids, affecting DNA/RNA synthesis and function.
Signal Transduction Modulation: The compound may modulate signaling pathways, influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Position 7 Substitutions
- Benzyl vs. 2-Chlorobenzyl () : The compound 2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide introduces a chlorine atom on the benzyl group, enhancing hydrophobicity and electron-withdrawing effects. This may improve receptor binding through halogen bonding.
- 2-Methylallyl () : The 2-methylallyl group introduces steric bulk, which may hinder interactions with planar binding pockets (e.g., MAO B).
Position 1 and 3 Substitutions
Thioacetamide Modifications
- N-Substituted Acetamides: Compound 5 () features a methylcarbamothioyl amino group on the acetamide, showing 28% MAO B inhibition and low neurotoxicity. The simpler acetamide in the target compound may lack this specificity.
- Hydroxyphenyl Acetamide (PU474, ) : The N-(3-hydroxyphenyl) group enables hydrogen bonding, directing activity toward UT-B inhibition.
Pharmacological Activity
Key Findings
- MAO B Specificity : The methylcarbamothioyl group in compound 5 () enhances MAO B affinity, whereas the target compound’s simpler acetamide may require optimization for similar activity.
- UT-B Inhibition : PU474’s hydroxyphenyl acetamide is critical for UT-B binding, a feature absent in the target compound.
- Adenosine Receptor Binding: Compounds like MRS 1754 () use phenoxyacetamide moieties for A2B antagonism, suggesting that substituent polarity and bulk are critical.
Molecular Properties and Drug-Likeness
Biological Activity
The compound 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₉N₅O₂S
- Molecular Weight: 337.41 g/mol
Structural Features
The compound features a purine core with a thioacetamide functional group, which is significant for its biological activity. The presence of the benzyl and methyl groups may influence its solubility and interaction with biological targets.
Antitumor Activity
Research indicates that purine derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising antibacterial profile comparable to standard antibiotics .
Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis and repair . This inhibition could have implications for cancer therapy and treatment of bacterial infections.
Case Studies
- Antitumor Efficacy in Vivo : A recent study evaluated the antitumor efficacy of the compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
- Antimicrobial Activity : In another study, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial load in treated groups compared to untreated controls, suggesting its potential as a new antimicrobial agent .
The biological activities of 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide can be attributed to several mechanisms:
- Apoptosis Induction : By influencing apoptotic pathways, the compound promotes programmed cell death in cancer cells.
- Enzyme Inhibition : Its ability to inhibit key enzymes disrupts critical metabolic pathways in both cancerous and bacterial cells.
- Receptor Interaction : The compound may interact with specific cellular receptors involved in growth signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a thiol group replaces a leaving group (e.g., halogen) on the purine scaffold. For example, reacting 7-benzyl-3-methyl-8-mercapto-2,6-dioxopurine with chloroacetamide under basic conditions (e.g., sodium ethoxide in ethanol) is a viable route . Optimization should focus on temperature control (40–60°C), stoichiometric ratios (1:1.2 for thiol:chloroacetamide), and inert atmospheres to minimize oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .
Q. How should researchers characterize the compound’s structure and purity using spectroscopic and chromatographic methods?
- Methodological Answer : Confirm the structure using a combination of:
- 1H/13C NMR : Verify benzyl protons (δ 4.8–5.2 ppm), methyl groups (δ 1.2–1.5 ppm), and acetamide carbonyl (δ 170–175 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities, ≤2.0% total) .
- Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak [M+H]+ at m/z 385.3 .
Q. What stability considerations are critical for storing and handling this compound in experimental settings?
- Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under argon at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor for hydrolysis of the acetamide group or oxidation of the thioether linkage via HPLC .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Use adenosine deaminase (ADA) or xanthine oxidase (XO) inhibition assays due to structural similarity to purine-based inhibitors. Prepare stock solutions in DMSO (<0.1% final concentration) and test at 1–100 µM. Include positive controls (e.g., allopurinol for XO) and validate results with triplicate runs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data arising from varying impurity profiles in synthesized batches?
- Methodological Answer : Perform batch-to-batch impurity profiling via LC-MS to identify co-eluting contaminants (e.g., unreacted starting materials or oxidation byproducts). Use preparative HPLC to isolate impurities and test their biological activity independently. Adjust synthetic protocols (e.g., longer reaction times or additional purification steps) to minimize critical impurities .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and interactions with biological targets?
- Methodological Answer : Employ density functional theory (DFT) to model the compound’s electronic structure and identify reactive sites (e.g., sulfur atom in the thioether linkage). For target binding, use molecular docking (AutoDock Vina) with crystal structures of ADA or XO. Validate predictions with mutagenesis studies on key residues (e.g., His238 in ADA) .
Q. How can process control and simulation tools improve scalability of the synthesis for preclinical studies?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Use Aspen Plus simulations to optimize solvent selection and distillation steps. For scale-up, transition from batch to flow chemistry to enhance reproducibility and reduce byproduct formation .
Q. What strategies are effective for analyzing and mitigating off-target effects in cellular models?
- Methodological Answer : Conduct kinome-wide profiling (e.g., using KinomeScan) to identify unintended kinase interactions. Pair this with transcriptomic analysis (RNA-seq) of treated cells to detect dysregulated pathways. Use structure-activity relationship (SAR) studies to modify the acetamide or benzyl group, improving selectivity .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., animal models)?
- Methodological Answer : Use isotopic labeling (e.g., 14C-acetamide) to track metabolic fate in vivo. Combine this with knockout models (e.g., ADA-deficient mice) to isolate target-specific effects. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy endpoints .
Methodological Notes
- Theoretical Frameworks : Link studies to purine metabolism or enzyme inhibition theories to contextualize findings .
- Data Contradictions : Address discrepancies by cross-referencing impurity profiles, assay conditions, and model systems .
- Ethical Compliance : Adhere to safety protocols (e.g., PPE, fume hoods) for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
